N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide
Description
This compound features a benzodioxolylmethyl group linked via a hexanamide chain to a 2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl moiety. The tetrahydroquinazolinone core is a nitrogen-containing heterocycle with dual keto groups, often associated with enzyme inhibition or receptor modulation due to its ability to form hydrogen bonds . The hexanamide spacer provides conformational flexibility, which may influence binding interactions in biological systems.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c26-20(23-13-15-9-10-18-19(12-15)30-14-29-18)8-2-1-5-11-25-21(27)16-6-3-4-7-17(16)24-22(25)28/h3-4,6-7,9-10,12H,1-2,5,8,11,13-14H2,(H,23,26)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNDAEUJZBYVKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- C : 18
- H : 19
- N : 3
- O : 5
Structural Characteristics
The compound features a benzodioxole moiety linked to a tetrahydroquinazoline structure, which contributes to its unique biological activity. The presence of a hexanamide chain further enhances its solubility and interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it was reported to induce apoptosis in breast cancer cells through the activation of the caspase pathway, highlighting its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its effects involves several pathways:
- Inhibition of Protein Kinases : It has been shown to inhibit specific protein kinases involved in cell signaling pathways that regulate cell growth and survival. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .
- Modulation of Gene Expression : The compound affects the expression of genes associated with cell cycle regulation and apoptosis, further supporting its role as an anticancer agent .
Neuroprotective Effects
Some studies suggest that N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide may also possess neuroprotective properties. It appears to protect neuronal cells from oxidative stress-induced damage, which is significant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
Preliminary investigations have indicated that this compound may exhibit antimicrobial properties against certain bacterial strains. Its effectiveness could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Table of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in breast cancer cells | |
| Neuroprotective | Protects against oxidative stress | |
| Antimicrobial | Inhibits growth of specific bacterial strains |
Case Study: Anticancer Efficacy
In a controlled study on MCF-7 breast cancer cells:
- Treatment Duration : 48 hours
- Concentration : 10 µM showed a significant reduction in cell viability (p < 0.01).
- Mechanism : Increased expression of pro-apoptotic markers (BAX) and decreased expression of anti-apoptotic markers (BCL-2).
These findings suggest that the compound may serve as a promising lead for developing novel anticancer therapies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with Isoindoledione Analogs ()
A structurally related compound, N-(1,3-benzodioxol-5-yl)-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide, replaces the tetrahydroquinazolinone group with an isoindoledione moiety. Key differences include:
- Biological Implications: Isoindolediones are often used in materials science or as intermediates, whereas tetrahydroquinazolinones are more commonly linked to bioactivity (e.g., kinase inhibition) .
Table 1: Structural Comparison
Comparison with Fluorinated Benzamide Inhibitors ()
While distinct in structure, similarities include:
- Amide Linkage : Both compounds utilize an amide bond to connect aromatic and heterocyclic groups.
- Dioxo Motifs: The tetrahydroquinazolinone’s 2,4-dioxo group parallels the pyrimidine dione in the fluorinated analog, suggesting shared affinity for enzymatic active sites.
Table 2: Functional Group Impact on Binding
Comparison with N,O-Bidentate Directing Groups ()
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide contains an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization . Contrasts with the main compound include:
- Directing Group vs. Pharmacophore : The hydroxyl and tertiary alcohol in ’s compound facilitate coordination to metals, whereas the benzodioxole in the main compound may enhance lipophilicity or metabolic resistance.
- Chain Length : The hexanamide chain in the main compound offers greater flexibility compared to the shorter alkyl groups in ’s analog.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential reactions requiring precise control of temperature, solvent selection (e.g., dimethyl sulfoxide for polar intermediates), and coupling agents like EDCI to ensure high yields. Purification methods such as column chromatography or recrystallization are critical for isolating the product from byproducts like unreacted starting materials .
Example Synthesis Protocol
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | DMSO, 60°C, 12h | Benzodioxole activation |
| 2 | EDCI, THF, RT | Amide bond formation |
| 3 | Silica gel chromatography (EtOAc/hexane) | Purification |
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of NMR (1H/13C for functional groups), high-resolution mass spectrometry (HRMS for molecular weight), and X-ray crystallography (if crystals are obtainable) to validate the structure. Computational tools like molecular dynamics simulations can predict conformational stability .
Q. What analytical techniques are suitable for assessing purity?
- HPLC with UV detection (λ = 254 nm) for quantifying impurities.
- Differential scanning calorimetry (DSC) to confirm melting point consistency.
- Elemental analysis (C, H, N) to verify stoichiometric ratios .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?
Discrepancies may arise from variations in assay conditions (e.g., buffer pH, cell lines). Address this by:
- Repeating experiments under standardized protocols (e.g., pH 7.4 PBS buffer, HEK293 cells).
- Validating purity (>98% via HPLC) to exclude confounding impurities.
- Cross-referencing with orthogonal assays (e.g., enzyme inhibition vs. cellular viability) .
Q. What methodologies are effective for elucidating the compound’s mechanism of action?
- Enzyme kinetics assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorogenic substrates.
- Molecular docking simulations : Map binding interactions with proteins like quinazoline-binding kinases (e.g., EGFR).
- CRISPR-Cas9 knockouts : Identify genetic pathways affected by the compound in model organisms .
Q. How can solubility limitations in biological assays be overcome?
- Use co-solvents (e.g., DMSO ≤ 0.1% v/v) to maintain compound stability.
- Synthesize prodrug derivatives (e.g., ester-linked analogs) with improved hydrophilicity.
- Employ nanoparticle encapsulation (e.g., PLGA nanoparticles) for controlled release .
Methodological Framework for Data Contradiction Analysis
Advanced Structural Characterization Table
| Technique | Application | Key Parameters |
|---|---|---|
| 2D NMR (NOESY) | Spatial proximity of benzodioxole and quinazolinone groups | Cross-peak intensity at δ 6.8–7.2 ppm |
| X-ray crystallography | Absolute configuration analysis | Resolution < 1.0 Å, R-factor < 0.05 |
| DFT calculations | Electronic properties prediction | HOMO-LUMO gap for reactivity assessment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
